molecular formula C6H4BrCl2N B1359201 3-(Bromomethyl)-2,5-dichloropyridine CAS No. 1141990-05-7

3-(Bromomethyl)-2,5-dichloropyridine

Cat. No.: B1359201
CAS No.: 1141990-05-7
M. Wt: 240.91 g/mol
InChI Key: AXRGOUSOCZYFQQ-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-2,5-dichloropyridine is a useful research compound. Its molecular formula is C6H4BrCl2N and its molecular weight is 240.91 g/mol. The purity is usually 95%.
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Scientific Research Applications

Functionalization Strategies

3-(Bromomethyl)-2,5-dichloropyridine and related dichloropyridines are utilized in various functionalization strategies. Marzi, Bigi, and Schlosser (2001) explored the selective functionalization of dichloropyridines, demonstrating the diverse reactivity of these compounds depending on the choice of reagents and conditions. They showed that different dichloropyridines, including 2,5-dichloropyridine, can undergo site-selective attacks, leading to various functionalized products (Marzi, Bigi, & Schlosser, 2001).

Synthesis of Intermediates

Jianyu Guo, Yan Lu, and J. Wang (2015) reported an efficient synthesis method for 3-(bromomethyl)-5-methylpyridine hydrobromide, a key intermediate in the synthesis of rupatadine, showcasing the importance of these compounds in the synthesis of biologically active molecules (Guo, Lu, & Wang, 2015).

Hyperbranched Polyelectrolytes

Sophie Monmoton and colleagues (2008) synthesized new hyperbranched polyelectrolytes using 3,5-bis(bromomethyl)pyridine hydrobromide. This research highlights the potential of bromomethylpyridines in the development of novel polymeric materials with specific structural and electronic properties (Monmoton et al., 2008).

Catalytic Functionalization

The palladium-catalyzed amination of polyhalopyridines, including dichloropyridines, as studied by Jianguo Ji, Tao Li, and W. Bunnelle (2003), demonstrates another application of these compounds in organic synthesis, particularly in the selective functionalization of complex heterocyclic systems (Ji, Li, & Bunnelle, 2003).

Synthesis of Natural Alkaloids

Baeza et al. (2010) explored the selective palladium-mediated functionalization of pyrido[3′,2′:4,5]pyrrolo[1,2-c]pyrimidine heterocyclic system for the total synthesis of variolin B and deoxyvariolin B, indicating the role of bromomethylpyridines in the synthesis of complex natural products (Baeza et al., 2010).

Properties

IUPAC Name

3-(bromomethyl)-2,5-dichloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrCl2N/c7-2-4-1-5(8)3-10-6(4)9/h1,3H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXRGOUSOCZYFQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1CBr)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrCl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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